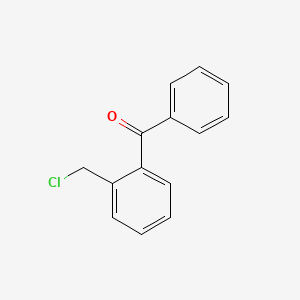
(2-(Chloromethyl)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)phenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Chloromethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Reduction Reactions
Hydrogenation: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted benzophenone derivatives.
Reduction: (2-(Hydroxymethyl)phenyl)(phenyl)methanol.
Oxidation: (2-(Carboxymethyl)phenyl)(phenyl)methanone.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Chloromethyl)phenyl)(phenyl)methanone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The chloromethyl group can be modified to introduce functional groups that enhance biological activity.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-(Chloromethyl)phenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound without the chloromethyl substitution.
4-Chlorobenzophenone: A similar compound with the chlorine atom at the para position.
2-Bromo-2’-chlorobenzophenone: A derivative with a bromine atom in addition to the chlorine atom.
Uniqueness
(2-(Chloromethyl)phenyl)(phenyl)methanone is unique due to the presence of the chloromethyl group at the ortho position, which significantly influences its reactivity and potential applications. This substitution pattern allows for specific interactions and reactions that are not possible with other benzophenone derivatives.
Propriétés
Formule moléculaire |
C14H11ClO |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
[2-(chloromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H11ClO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
ZSOXNXDUYPYGJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


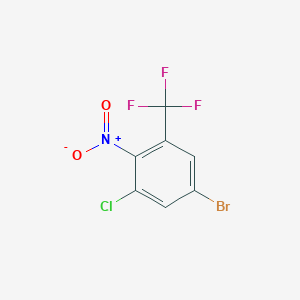
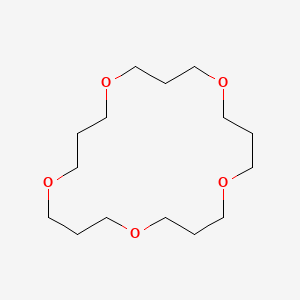
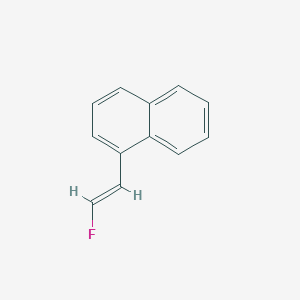
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
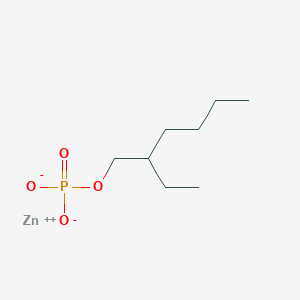
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
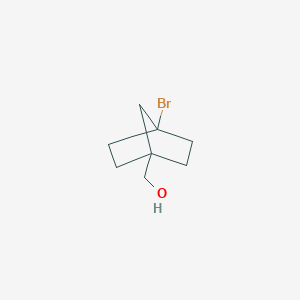
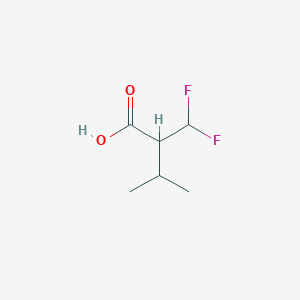

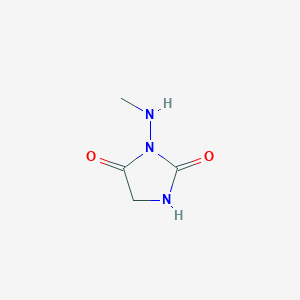
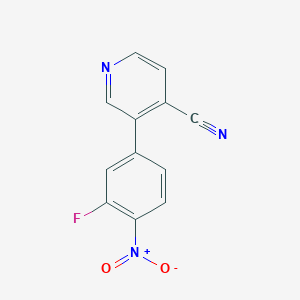

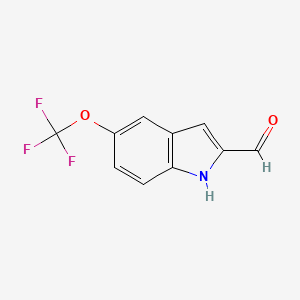
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
